molecular formula C18H17N3O5S B2463615 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzenesulfonamide CAS No. 898426-78-3

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzenesulfonamide

Cat. No.: B2463615
CAS No.: 898426-78-3
M. Wt: 387.41
InChI Key: HGASXFTWMPUWII-UHFFFAOYSA-N
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Description

This compound features a tetracyclic pyrrolo[3,2,1-ij]quinolinone core substituted with a 1-methyl group at position 1 and a 4-nitrobenzenesulfonamide moiety at position 6.

Properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-11-16-10-13(9-12-3-2-8-20(17(12)16)18(11)22)19-27(25,26)15-6-4-14(5-7-15)21(23)24/h4-7,9-11,19H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGASXFTWMPUWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrroloquinoline core linked to a nitrobenzenesulfonamide moiety. Its molecular formula is C17H18N4O4SC_{17}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 378.42 g/mol. The unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrroloquinoline compounds can inhibit various cancer cell lines through multiple pathways.
  • Kinase Inhibition : The compound has been identified as a potential kinase inhibitor. Kinases are crucial in regulating cellular processes such as growth and proliferation, making them important targets in cancer therapy.

While specific mechanisms for this compound are not fully elucidated, it is believed to interact with various biological targets:

  • Kinase Pathways : Inhibition of specific kinases may lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Anti-inflammatory Effects : Similar compounds have shown potential anti-inflammatory properties by modulating cytokine production.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Umesha et al. (2009)Explored the synthesis of pyrazole derivatives with significant antitumor activity against BRAF(V600E) and EGFR .
Cunico et al. (2006)Evaluated antimalarial activity in chloroquine-pyrazole analogues, highlighting the importance of structural features for efficacy .
Journal of Medicinal Chemistry (2023)Reported moderate inhibitory activity against several kinases for similar pyrroloquinoline derivatives.

Structure-Activity Relationship (SAR)

The structure of this compound influences its biological activity significantly. Key features include:

  • Pyrroloquinoline Core : Essential for interaction with biological targets.
  • Nitro Group : May enhance reactivity and solubility.

These characteristics suggest that modifications to the structure could lead to improved potency and selectivity.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. In particular, compounds similar to N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzenesulfonamide have been evaluated for their efficacy against various pathogens. For instance, studies have shown that related compounds can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways .

Anticancer Properties

The compound has also been explored for its anticancer potential. Its structure allows it to interact with specific molecular targets involved in cancer progression. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways . The ability to selectively target cancer cells while sparing normal cells makes this class of compounds particularly attractive for therapeutic development.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in various studies. The compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes it a candidate for treating inflammatory diseases.

Drug Design and Development

The unique chemical structure of this compound serves as a scaffold for the development of novel pharmaceuticals. Structure–activity relationship (SAR) studies have shown that modifications to the sulfonamide group can enhance bioactivity and selectivity towards specific biological targets .

Molecular Interaction Studies

Understanding the molecular interactions of this compound with biological macromolecules is crucial for its application in drug discovery. Techniques such as molecular docking and dynamic simulations have been employed to predict how this compound binds to its targets . These insights facilitate the optimization of lead compounds in drug development pipelines.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. For example, its ability to inhibit topoisomerase enzymes has been linked to its antileishmanial activity . Such inhibition is critical in the treatment of diseases caused by protozoan parasites.

Cellular Mechanism Exploration

Research into the cellular mechanisms affected by this compound has revealed its role in modulating signaling pathways involved in cell proliferation and survival. By influencing these pathways, this compound can potentially alter cellular responses to various stimuli .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

(a) N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide (CAS 898410-90-7)
  • Substituent : Butyramide replaces the 4-nitrobenzenesulfonamide.
  • Molecular Weight : ~330.39 g/mol (C₁₈H₂₂N₂O₂).
  • The butyramide’s longer alkyl chain may enhance lipophilicity compared to the sulfonamide .
(b) N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (CAS 898435-23-9)
  • Core Modification : Oxo group at position 4 instead of 2.
  • Molecular Weight : ~283.32 g/mol (C₁₅H₁₇N₃O₂).
  • Key Differences : Positional isomerism of the oxo group may affect tautomerism and hydrogen-bonding patterns, influencing solubility and target interactions .

Substituent Effects

(a) Sulfonamide vs. Amide Derivatives
  • 4-Nitrobenzenesulfonamide: The sulfonamide group (pKa ~10) is more acidic than amides (pKa ~17), enhancing solubility in physiological conditions.
  • Butyramide/Propionamide Analogs : Amides lack sulfonamide’s acidity, reducing solubility but increasing membrane permeability. Propionamide’s shorter chain may limit hydrophobic interactions compared to butyramide .
(b) Nitro Group Impact

The 4-nitro group in the target compound is absent in analogs like CAS 898410-90-5. Nitro groups are known to enhance binding to enzymes like nitroreductases or cytochrome P450 isoforms, suggesting unique metabolic or therapeutic pathways for the target compound .

Data Table: Structural and Physicochemical Comparison

Compound Name (CAS) Core Structure Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound Pyrrolo[3,2,1-ij]quinolinone 4-Nitrobenzenesulfonamide 413.42 High polarity, strong H-bonding
N-(1-methyl-2-oxo...butyramide (898410-90-7) Same core Butyramide 330.39 Increased lipophilicity
N-(4-oxo...propionamide (898435-23-9) Positional isomer (4-oxo) Propionamide 283.32 Altered tautomerism, solubility
Diethyl 8-cyano...dicarboxylate () Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano 517.56 MP: 243–245°C; IR: 2210 cm⁻¹ (CN)

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzenesulfonamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves coupling the pyrroloquinolinone core with a sulfonamide group. A multi-step approach is recommended:

Core Formation : Construct the tetrahydro-pyrroloquinolinone scaffold via cyclization reactions, as seen in analogous compounds (e.g., methyl 4-methyl-2-oxo-pyrroloquinoline carboxylate synthesis in ).

Sulfonylation : Introduce the 4-nitrobenzenesulfonamide moiety using sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DMF) .

  • Optimization : Yield depends on temperature (60–80°C), solvent polarity, and stoichiometric ratios. For example, dimethyl sulfoxide (DMSO) enhances solubility of aromatic intermediates, while excess sulfonyl chloride improves coupling efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolve the 3D conformation of the fused pyrroloquinolinone ring system, as demonstrated for methyl 4-methyl-2-oxo-pyrroloquinoline carboxylate (monoclinic P21/c space group, β = 112.3°) .
  • NMR Spectroscopy : Assign protons and carbons using ¹H/¹³C NMR with DEPT-135 to distinguish CH₂/CH₃ groups. The 4-nitrobenzenesulfonamide group shows characteristic deshielded aromatic protons (δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~428.1 for C₁₉H₁₈N₃O₅S) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Pharmacophore Mapping : Use software like Schrödinger’s Maestro to identify hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions (tetrahydroquinoline core) .
  • Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., kinases) by analyzing RMSD values and binding-free energy (MM-GBSA). The nitro group’s electron-withdrawing effects may enhance π-π stacking with aromatic residues .
  • Docking Studies : Autodock Vina or MOE can prioritize targets by docking scores. For example, the sulfonamide group may mimic ATP-binding motifs in kinases .

Q. What strategies resolve contradictions in biological activity data across in vitro studies?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity with IC₅₀/EC₅₀ values across multiple assays (e.g., antibacterial MIC vs. cytotoxicity in HEK-293 cells) .
  • Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
  • Structural Analog Comparison : Benchmark against analogs (e.g., thiazole hybrids in ) to identify substituents critical for activity. For instance, the nitro group’s position may influence redox-dependent mechanisms .

Q. How can reaction intermediates be characterized to troubleshoot low yields in large-scale synthesis?

  • Methodological Answer :

  • In-situ Monitoring : Use FTIR to track carbonyl stretching (1700–1750 cm⁻¹) during cyclization steps .
  • HPLC-PDA : Quantify intermediates with reverse-phase C18 columns (e.g., acetonitrile/water gradient). Impurities from incomplete sulfonylation can be identified at 254 nm .
  • Crystallization Optimization : Adjust anti-solvent ratios (e.g., ethanol/water) to improve purity of the final product, as seen in analogous sulfonamide crystallizations .

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